molecular formula C10H12N2O4 B7976437 3-methoxy-N,N-dimethyl-4-nitro-benzamide

3-methoxy-N,N-dimethyl-4-nitro-benzamide

Cat. No.: B7976437
M. Wt: 224.21 g/mol
InChI Key: QZWZUKDSLNQYNM-UHFFFAOYSA-N
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Description

3-Methoxy-N,N-dimethyl-4-nitro-benzamide is a substituted benzamide derivative characterized by a benzene ring functionalized with a methoxy group at position 3, a nitro group at position 4, and an N,N-dimethylamide moiety. This compound is synthesized via palladium-catalyzed coupling reactions, as demonstrated in its use as a precursor for inhibitors targeting biological pathways . Its molecular formula is C₁₀H₁₂N₂O₄, with a molecular weight of 224.21 g/mol.

The methoxy and nitro substituents create distinct electronic effects: the methoxy group donates electrons via resonance, while the nitro group withdraws electrons, influencing reactivity in synthetic applications such as C–H bond functionalization or catalytic cross-couplings .

Properties

IUPAC Name

3-methoxy-N,N-dimethyl-4-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4/c1-11(2)10(13)7-4-5-8(12(14)15)9(6-7)16-3/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZWZUKDSLNQYNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC(=C(C=C1)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between 3-methoxy-N,N-dimethyl-4-nitro-benzamide and related benzamide derivatives:

Table 1: Structural and Physical Properties of Comparable Benzamides

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents Key Applications/Reactivity
This compound C₁₀H₁₂N₂O₄ 224.21 Not reported 3-OCH₃, 4-NO₂, N,N-dimethyl Medicinal chemistry intermediates
N,N-Dimethyl-4-nitro-benzamide (3e) C₉H₁₀N₂O₃ 194.19 112–113 4-NO₂, N,N-dimethyl Catalytic reactions
4-Methoxy-3-nitro-N-phenylbenzamide C₁₄H₁₂N₂O₄ 272.26 Not reported 4-OCH₃, 3-NO₂, N-phenyl Unspecified (structural analog)
4-Methoxy-N-(3-methylphenyl)benzamide C₁₅H₁₅NO₂ 241.29 Not reported 4-OCH₃, N-(3-methylphenyl) Unspecified (pharmaceutical lead)

Key Comparisons:

Electronic Effects and Reactivity: The 3-methoxy-4-nitro substitution in the target compound creates a meta-directing electronic environment, differing from N,N-dimethyl-4-nitro-benzamide (3e), which lacks the electron-donating methoxy group. This makes the target compound more polarized, enhancing its suitability for reactions requiring electron-rich aryl intermediates (e.g., Suzuki-Miyaura couplings) .

Synthetic Utility :

  • The N,N-dimethylamide group in the target compound and 3e facilitates solubility in polar aprotic solvents (e.g., DMF, dioxane), critical for homogeneous catalytic reactions .
  • 4-Methoxy-N-(3-methylphenyl)benzamide lacks a nitro group, limiting its utility in redox-active reactions but enhancing stability for pharmaceutical applications .

Physicochemical Properties :

  • The melting point of 3e (112–113°C) suggests higher crystallinity compared to the target compound, likely due to reduced steric hindrance from the absence of the 3-methoxy group .
  • The molecular weight of the target compound is higher than 3e but lower than 4-methoxy-3-nitro-N-phenylbenzamide , reflecting differences in functional group complexity .

Biological Relevance :

  • The target compound’s nitro group may confer bioactivity in medicinal chemistry contexts, similar to N-(3-methoxy-4-methylphenyl)-4-(trifluoromethyl)benzamide (3m) , which is used in kinase inhibitor synthesis .
  • 4-Methoxy-N-(3-methylphenyl)benzamide demonstrates the role of lipophilic substituents (e.g., 3-methylphenyl) in enhancing blood-brain barrier penetration, a property less explored in nitro-substituted analogs .

Research Implications and Limitations

Further studies could explore:

  • Crystallographic analysis to resolve steric and electronic interactions.
  • Structure-activity relationship (SAR) studies against analogs like 3e and 3m to optimize pharmacological properties.
  • Environmental and safety profiles , extrapolated from N,N-dimethyl-4-nitro-benzamide’s GHS data (e.g., handling precautions for nitroaromatic compounds) .

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